6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Description

Chemical Identity and Nomenclature

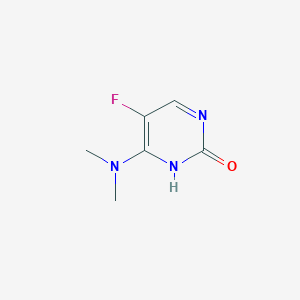

6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone is a heterocyclic organic compound belonging to the pyrimidinone family. Its systematic IUPAC name is 6-(dimethylamino)-5-fluoro-1H-pyrimidin-2-one , reflecting its substitution pattern on the pyrimidine ring. The molecular formula is C₆H₈FN₃O , with a molecular weight of 157.15 g/mol . Key structural features include:

- A pyrimidinone core (a six-membered aromatic ring with two nitrogen atoms and a ketone group).

- A fluorine substituent at position 5.

- A dimethylamino group (-N(CH₃)₂) at position 6.

The compound’s SMILES notation is CN(C)C1=C(F)C=NC(=O)N1, and its InChIKey is ODSMLDZBFVDLKY-UHFFFAOYSA-N. Synonyms include 4-(dimethylamino)-5-fluoropyrimidin-2-ol and 6-(dimethylamino)-5-fluoropyrimidin-2(1H)-one, among others.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈FN₃O |

| Molecular Weight | 157.15 g/mol |

| IUPAC Name | 6-(dimethylamino)-5-fluoro-1H-pyrimidin-2-one |

| CAS Registry Number | 1338494-87-3 |

Historical Context and Research Significance

First reported in 2012, this compound emerged during efforts to synthesize fluorinated pyrimidine derivatives for pharmaceutical applications. Its development aligns with broader trends in medicinal chemistry, where fluorine incorporation improves metabolic stability and bioavailability.

Key research milestones :

- Synthetic routes : Early methods involved condensation reactions between fluorinated pyrimidine precursors and dimethylamine derivatives, often using catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) in aqueous media.

- Pharmaceutical relevance : The compound serves as an intermediate in kinase inhibitor synthesis, particularly for ATR (ataxia-telangiectasia and Rad3-related) kinases, which are targets in cancer therapy.

- Structural analogs : Derivatives of this compound have been explored for antimicrobial and anti-inflammatory activities, leveraging the electron-withdrawing fluorine and electron-donating dimethylamino groups to modulate reactivity.

Overview of Pyrimidinone Derivatives in Organic Chemistry

Pyrimidinones are a critical subclass of pyrimidines, characterized by a ketone group at position 2. They are foundational in nucleic acid chemistry and drug design due to their ability to mimic natural nucleobases while offering tunable reactivity.

Comparative analysis of this compound :

- Electron effects : The fluorine atom at position 5 enhances electronegativity, stabilizing the ring system and influencing intermolecular interactions (e.g., hydrogen bonding).

- Steric and solubility profiles : The dimethylamino group at position 6 introduces steric bulk and improves solubility in polar solvents, facilitating reactions in aqueous or ethanol media.

- Biological activity : Similar derivatives, such as 5-fluorouracil, highlight the importance of fluorine in anticancer agents, while dimethylamino groups are common in kinase inhibitors.

Table: Structural comparison with related pyrimidinones

| Compound | Substituents | Applications |

|---|---|---|

| 5-Fluorouracil | F at position 5, O at position 2 | Anticancer agent |

| Allopurinol | NH₂ at position 4, O at position 2 | Gout treatment |

| This compound | F at 5, -N(CH₃)₂ at 6 | Kinase inhibitor intermediate |

Properties

IUPAC Name |

6-(dimethylamino)-5-fluoro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3O/c1-10(2)5-4(7)3-8-6(11)9-5/h3H,1-2H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSMLDZBFVDLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Formation of the pyrimidinone ring system.

- Introduction of fluorine at the 5-position.

- Substitution at the 6-position with a dimethylamino group.

These steps are often achieved through multi-step organic synthesis involving condensation, halogenation, nucleophilic substitution, and functional group transformations.

Key Preparation Routes and Reaction Conditions

Condensation and Cyclization to Form Pyrimidinone Core

- Starting materials : β-ketoesters or cyano-substituted precursors are reacted with thiourea or similar nitrogen sources to form thiopyrimidine intermediates.

- Typical conditions : Reflux in ethanol or other polar solvents, sometimes in the presence of catalysts or bases like potassium hydroxide.

- Example : 4-fluorobenzaldehyde, malononitrile, and thiourea react in ethanol with phosphorus pentoxide as a catalyst to yield 4-amino-6-aryl-2-mercaptopyrimidine-5-carbonitrile intermediates.

Fluorination at the 5-Position

Introduction of the 6-(Dimethylamino) Group

- The dimethylamino substituent at the 6-position can be introduced by nucleophilic aromatic substitution or by modification of an amino precursor.

- For example, hydrazine hydrate treatment of mercaptopyrimidine intermediates followed by methylation steps can yield the dimethylamino functionality.

- Alternatively, condensation with dimethylamino-containing reagents or direct substitution on activated pyrimidinone intermediates is used.

Detailed Synthetic Example from Literature

Alternative Synthetic Routes

- Suzuki Cross-Coupling : For analogues with phenyl substituents at the 5-position, Suzuki cross-coupling of brominated pyrimidinones with boronic acids provides a route to functionalized derivatives, which can then be converted to 6-dimethylamino analogues by hydrazine treatment and subsequent methylation.

- Microwave-Assisted Synthesis : Microwave irradiation has been employed to accelerate condensation and substitution steps, improving yields and reducing reaction times for pyrimidinone derivatives.

Research Findings on Preparation Efficiency and Yields

- Yields for intermediate mercaptopyrimidines typically range from 70% to 90%.

- The hydrazine hydrate substitution step to introduce amino functionalities shows high yields (~88%) with good purity.

- Methylation steps to form dimethylamino groups proceed efficiently under basic conditions with alkylating agents.

- Microwave-assisted methods reduce reaction times from hours to minutes without compromising yield or purity.

Summary Table of Preparation Steps

Patented Methods and Industrial Relevance

- Patents describe broad methods for preparing 5-fluoropyrimidine derivatives with various substitutions, including dimethylamino groups, emphasizing their use as fungicides and pharmaceuticals.

- These methods include variations in alkylation, halogenation, and ring substitutions, allowing for optimization based on desired derivative properties.

Chemical Reactions Analysis

Types of Reactions

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of substituted pyrimidinone derivatives.

Scientific Research Applications

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Key Comparative Analysis

Substituent Effects on Bioactivity Fluorine vs. Thiol Groups: The 5-fluoro substituent in the target compound likely enhances metabolic stability compared to 5-thioxo derivatives (e.g., 5-fluoro-2-thioxo-pyrimidinone), which may exhibit higher reactivity but lower bioavailability due to thiol oxidation . Dimethylamino vs. Nitro Groups: The dimethylamino group in the target compound improves solubility and electron-donating capacity, contrasting with the electron-withdrawing nitro group in 6-amino-2-(dimethylamino)-5-nitro-pyrimidinone, which may reduce cellular uptake .

Synthetic Routes The target compound’s synthesis may parallel methods used for 4-phenylpyrimidinones, such as Claisen-Schmidt condensations or Satos fusion reactions, as seen in and . Dimethylamino introduction could involve nucleophilic displacement of chloro or hydroxy groups using dimethylamine, as demonstrated in .

Spectroscopic Characterization ¹H NMR Shifts: The 5-fluoro substituent in pyrimidinones typically deshields adjacent protons, causing upfield shifts (e.g., δ 7.75 ppm for NH in 5-ethoxycarbonyl-4-phenyl-6-methyl-dihydropyrimidinone ). Dimethylamino groups produce distinct singlet peaks near δ 2.5–3.0 ppm (e.g., δ 2.58 ppm in ) . 13C NMR: Fluorine coupling splits carbon signals (e.g., C5 in 5-fluoro derivatives shows J ~ 250 Hz), while dimethylamino carbons resonate near δ 40–45 ppm .

Biological Activity Anticancer Potential: Fluoropyrimidines like 5-fluorouracil (5-FU) inhibit thymidylate synthase, but the dimethylamino group in the target compound may alter binding kinetics or target selectivity . Antifungal Activity: Analogous compounds with aryl substituents (e.g., 4-phenyl derivatives in ) show dose-dependent antifungal activity at 25–200 µg/mL, suggesting the target compound could exhibit similar efficacy .

Table 2: Antifungal Activity of Selected Pyrimidinones

Biological Activity

6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone is a pyrimidine derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This compound exhibits a range of biological activities due to its unique chemical structure, which allows it to interact with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorine atom and a dimethylamino group, contributing to its biological activity through enhanced lipophilicity and receptor binding capabilities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical biochemical pathways. Research indicates that this compound may modulate cellular signaling pathways, leading to effects such as apoptosis in cancer cells and inhibition of inflammatory responses.

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Its IC50 value against COX-2 is comparable to that of established anti-inflammatory drugs like celecoxib .

- Kinase Inhibition : It also targets cyclin-dependent kinases (CDK4/6), which are crucial for cell cycle regulation. In vitro studies demonstrated that this compound exhibits high potency against these kinases, suggesting its potential as an anticancer agent .

Anticancer Activity

In various preclinical studies, this compound has shown significant antiproliferative effects against several cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), Colo-205 (colon cancer), and A549 (lung cancer).

- Findings : The compound exhibited low toxicity while effectively inhibiting tumor growth in xenograft models .

Antimicrobial Activity

Recent studies have indicated that this pyrimidine derivative possesses antimicrobial properties. It has been tested against multidrug-resistant strains of bacteria, showing promising results with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .

Case Studies

Several case studies highlight the efficacy of this compound in therapeutic applications:

-

Case Study on Cancer Treatment :

- Objective : To evaluate the anticancer potential of the compound.

- Methodology : Administered to mouse models bearing human tumors.

- Results : Significant reduction in tumor size observed with minimal side effects reported.

- Case Study on Inflammatory Diseases :

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Key parameters include:

| Parameter | Value |

|---|---|

| Cmax (µg/mL) | 592 ± 62 (i.v.) |

| t½ (h) | 26.2 ± 0.9 |

| Clearance (L/h/kg) | 1.5 ± 0.3 |

| Bioavailability (%) | 40.7% |

These values suggest favorable absorption and prolonged action within the body, making it a candidate for further clinical development .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagent/Condition | Purpose | Yield (%) | Reference |

|---|---|---|---|---|

| Fluorination | DAST, CH₂Cl₂, -20°C → RT | Introduce 5-F | 75 | |

| Amination | Dimethylamine, DMF, 80°C | Substitute Cl with N(CH₃)₂ | 70 |

Advanced: How can researchers address discrepancies in reported biological activity data for this compound analogs?

Answer:

Discrepancies often arise from assay variability, purity, or structural nuances. To resolve contradictions:

- Standardize Assays : Follow CLSI guidelines for antimicrobial testing, using triplicate MIC (Minimum Inhibitory Concentration) determinations .

- Validate Purity : Use HPLC (≥95% purity) to exclude impurities affecting activity .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., substituent effects at positions 2 and 4) to isolate bioactive motifs .

Basic: What analytical techniques are recommended for confirming the structure of this compound?

Answer:

- Multinuclear NMR :

- ¹H NMR : N(CH₃)₂ appears as a singlet at δ 2.8–3.0 ppm.

- ¹⁹F NMR : Fluoro substituent resonates near δ -120 ppm .

- HRMS : Confirm molecular formula (e.g., C₆H₉FN₃O₂).

- X-Ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks, as demonstrated for related pyrimidinones .

Advanced: What mechanistic insights guide the optimization of fluorination reactions in pyrimidinone synthesis?

Answer:

- Electrophilic Fluorination : Use Selectfluor in polar solvents (DMF, acetonitrile) to stabilize transition states. Kinetic monitoring via ¹⁹F NMR reveals optimal reaction times .

- Leaving Group Effects : Chloro or nitro groups at the 5-position enhance fluorination efficiency due to increased electrophilicity.

- Temperature Control : Sub-zero temperatures (-20°C) minimize decomposition during DAST-mediated fluorination .

Basic: What are the key considerations in designing stability studies for this compound in aqueous solutions?

Answer:

- pH-Dependent Stability : Incubate in buffers (pH 1–10) at 37°C. Hydrolysis of N(CH₃)₂ occurs below pH 3, while fluoro group stability declines above pH 9.

- Analytical Monitoring : Use HPLC (UV detection at 254 nm) to track degradation products. Optimal stability is observed at pH 6–8 (t₉₀ > 30 days) .

Advanced: How can computational chemistry aid in predicting the metabolic pathways of this compound?

Answer:

- DFT Calculations : Predict activation energies for N-demethylation or hydroxylation pathways.

- Molecular Docking : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .

- In Vitro Validation : Use liver microsomes to confirm predicted metabolites, correlating with computational data .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

- Ethanol/Water Mixtures : Achieve high-purity crystals via slow evaporation (70% ethanol, 30% water).

- DMF/Diethyl Ether : Suitable for lab-scale recrystallization, yielding needle-like crystals .

Advanced: How can researchers mitigate side reactions during dimethylamino group introduction?

Answer:

- Protecting Groups : Temporarily protect reactive sites (e.g., 2-keto group) with trimethylsilyl chloride to prevent unwanted substitutions .

- Catalysis : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination, improving regioselectivity at the 6-position .

Basic: What spectroscopic signatures distinguish the keto-enol tautomers of this compound?

Answer:

- ¹³C NMR : Keto form shows C=O at δ 165–170 ppm, while enol tautomers exhibit C-OH near δ 90–100 ppm.

- IR Spectroscopy : Keto form displays a strong C=O stretch at 1680–1720 cm⁻¹ .

Advanced: What strategies enhance the bioavailability of this compound in preclinical studies?

Answer:

- Prodrug Design : Modify the 2-keto group to esters (e.g., acetyl) for improved membrane permeability.

- Nanoparticle Formulation : Use PLGA (poly(lactic-co-glycolic acid)) nanoparticles to enhance aqueous solubility and sustained release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.